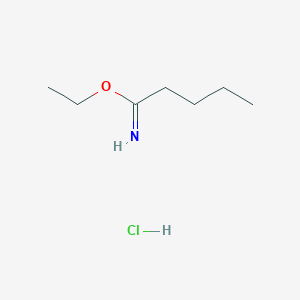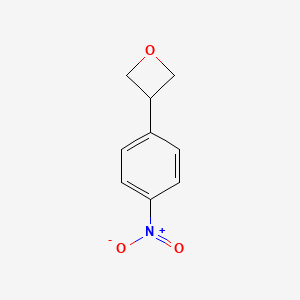
3-(4-Nitrophenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)oxetane is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes have been receiving attention in drug design due to their metabolic stability, rigidity, and hydrogen-bond acceptor ability .
Synthesis Analysis
The synthesis of oxetanes often involves the use of complex starting materials, including epoxides . A method to obtain these structures involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst .Molecular Structure Analysis
Oxetanes are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality . They have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds .Chemical Reactions Analysis
The reactions of 3-substituted oxetanes with nitric acid in dichloromethane or trichloromethane under anhydrous conditions have been investigated . Quantitative conversion to 2-substituted propane-1,3-diol dinitrates occurs .Physical And Chemical Properties Analysis
Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared to other related oxygen heterocycles .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are of increasing importance in drug design and can be found in numerous relevant bioactive molecules . Future research may focus on expanding the scope of oxetanes accessed through various methods and exploring their potential benefits in drug discovery .
Eigenschaften
CAS-Nummer |
184682-45-9 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)oxetane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
HMDOTMHQDAXKKO-UHFFFAOYSA-N |
SMILES |
C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




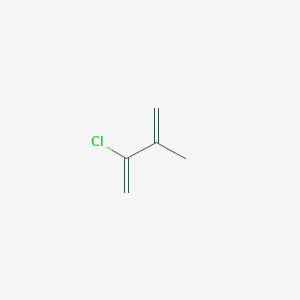

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
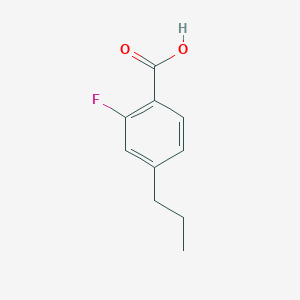
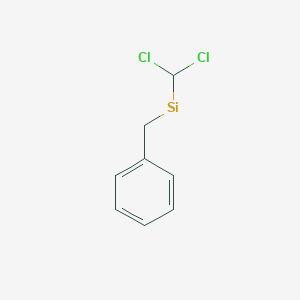
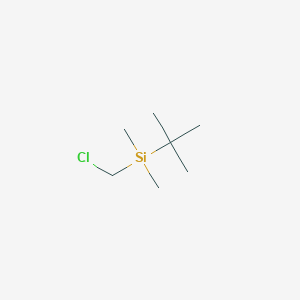


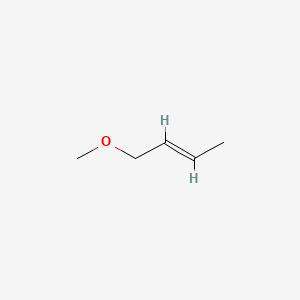


![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)
